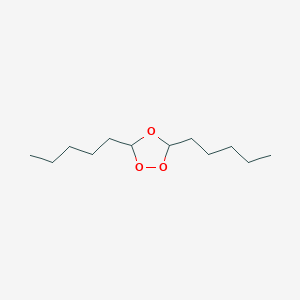
3,5-Dipentyl-1,2,4-trioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dipentyl-1,2,4-trioxolane is an organic compound belonging to the class of trioxolanes Trioxolanes are characterized by a three-membered ring containing two oxygen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dipentyl-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the ozonolysis of alkenes, followed by cyclization to form the trioxolane ring. The reaction conditions often include low temperatures and the presence of a solvent such as dichloromethane to stabilize the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale ozonolysis processes, where the reaction is carried out in specialized reactors designed to handle ozone safely. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
3,5-Dipentyl-1,2,4-trioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can break the trioxolane ring, leading to the formation of simpler compounds.
Substitution: Substitution reactions can occur at the carbon atoms adjacent to the trioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
3,5-Dipentyl-1,2,4-trioxolane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of trioxolanes.
Biology: The compound’s potential biological activity is explored for developing new pharmaceuticals.
Medicine: Research is conducted to investigate its potential as an antimalarial agent, similar to other trioxolanes.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3,5-Dipentyl-1,2,4-trioxolane involves the cleavage of the trioxolane ring, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as proteins or lipids, causing alkylation or peroxidation. This mechanism is similar to that of other trioxolanes, which are known for their antimalarial activity through the generation of reactive oxygen species.
類似化合物との比較
Similar Compounds
- 3,5-Diphenyl-1,2,4-trioxolane
- 1,2,4-Trioxane
- 1,2,4,5-Tetraoxane
Uniqueness
3,5-Dipentyl-1,2,4-trioxolane is unique due to its specific pentyl substituents, which can influence its reactivity and biological activity. Compared to other trioxolanes, it may exhibit different physical and chemical properties, making it a valuable compound for specific applications.
特性
CAS番号 |
72328-16-6 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC名 |
3,5-dipentyl-1,2,4-trioxolane |
InChI |
InChI=1S/C12H24O3/c1-3-5-7-9-11-13-12(15-14-11)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChIキー |
KOYQQGGDBSHTBI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1OC(OO1)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)
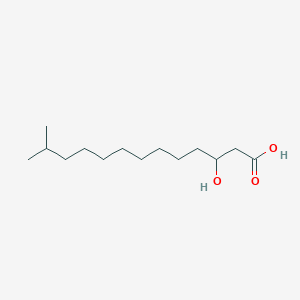
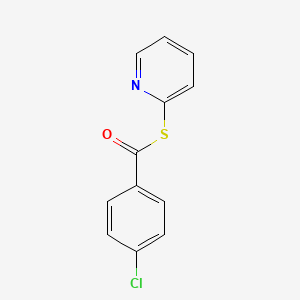

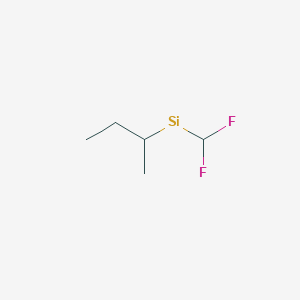




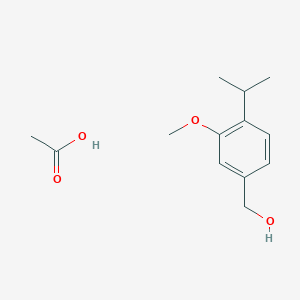
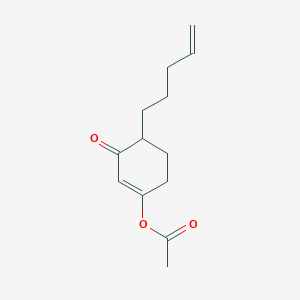

![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
